molecular formula C17H16FN3O3 B2630048 3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide CAS No. 2034544-77-7

3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide

Cat. No. B2630048
M. Wt: 329.331
InChI Key: OWNVTPXTJRZGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has been found to have potential applications in the treatment of various diseases, including cancer and inflammation. The purpose of

Scientific Research Applications

Antimycobacterial Activity

  • Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan showed significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. These compounds, including some with a fluorine moiety, were synthesized using a one-pot Povarov reaction and demonstrated notable antitubercular agents potential (Kantevari et al., 2011).

Antibacterial and Antifungal Activity

  • A series of fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds exhibited promising activities against bacterial strains like Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans (Gadakh et al., 2010).

Synthesis and Biological Evaluation

  • Research involving Vilsmeier formylation of naphtho[2,1-b]furan derivatives has led to the creation of compounds with significant effects against various bacteria and fungi. This highlights the potential of these derivatives, including those with a pyrazole nucleus, in antimicrobial applications (El-Wahab et al., 2011).

Radiotracer Development

  • The development of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates its potential as a PET radiotracer for studying cannabinoid receptors in the brain, which could be crucial for neuroscientific research (Katoch-Rouse & Horti, 2003).

Orexin Receptor Antagonists

  • A novel class of pyrazolylethylbenzamide orexin receptor antagonists has been designed and synthesized, showing high selectivity and potency for orexin receptor 1. This development is significant for pharmacological interventions targeting orexin receptors (Futamura et al., 2017).

Microwave Assisted Tandem Reactions

  • The use of microwave irradiation in synthesizing fluoro-substituted benzo[b]furans showcases an efficient method for producing these compounds, which have potential applications in various fields of chemistry and pharmacology (Rao et al., 2005).

Optical Properties Study

  • Research on 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives shows variations in UV-vis absorption and fluorescence spectral characteristics, which are crucial for the development of fluorescence-based applications (Jiang et al., 2012).

Antimicrobial and Pharmacological Activities

  • Several studies have synthesized and evaluated the antimicrobial and pharmacological activities of various pyrazole derivatives, indicating the therapeutic potential of these compounds in treating infections and other diseases (Banoji et al., 2022), (Kumaraswamy et al., 2008).

properties

IUPAC Name

3-fluoro-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c1-23-15-6-5-12(10-13(15)18)17(22)19-11-14(16-4-2-9-24-16)21-8-3-7-20-21/h2-10,14H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNVTPXTJRZGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.